2,4-Difluorophenylboronic acid

Catalog No.
S714766
CAS No.
144025-03-6
M.F
C6H5BF2O2
M. Wt
157.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorophenylboronic acid

CAS Number

144025-03-6

Product Name

2,4-Difluorophenylboronic acid

IUPAC Name

(2,4-difluorophenyl)boronic acid

Molecular Formula

C6H5BF2O2

Molecular Weight

157.91 g/mol

InChI

InChI=1S/C6H5BF2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H

InChI Key

QQLRSCZSKQTFGY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)F)F)(O)O

The exact mass of the compound 2,4-Difluorophenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Difluorophenylboronic acid (2,4-DFPBA) is an organoboron compound featuring a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions. It serves as a fundamental reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone method for forming carbon-carbon bonds. This compound is a critical precursor for synthesizing complex molecules, particularly in the fields of medicinal chemistry for developing drug candidates and in materials science for creating high-performance organic light-emitting diode (OLED) materials. The specific placement of its fluorine atoms provides distinct electronic properties compared to other phenylboronic acids, influencing reactivity and final product characteristics.

Research Fit

Workflow
Suzuki–Miyaura cross-coupling partner for 2,4-difluorophenyl fragment introduction
Material Science
Reported ultralong organic phosphorescence emitter and blue-green OLED precursor
Med Chem Context
Synthetic intermediate for kinase inhibitor research; 2,4-substitution pattern specified in literature

Substituting 2,4-difluorophenylboronic acid with other isomers (e.g., 3,4-difluoro-), simpler analogs (e.g., 4-fluorophenylboronic acid), or the parent phenylboronic acid is often unviable. The fluorine at the ortho (2-position) exerts a strong electron-withdrawing inductive effect due to its proximity to the boronic acid group, increasing its Lewis acidity and potentially accelerating the transmetalation step in Suzuki couplings. This distinct electronic profile, combined with the steric influence of the ortho-substituent, directly impacts reaction kinetics, selectivity, and the ultimate physicochemical properties of the final product, such as the emission wavelength in OLEDs or binding affinity in drug candidates. Consequently, seemingly minor changes in the fluorination pattern can lead to significant, and often detrimental, differences in performance and yield, making 2,4-DFPBA a specific, non-interchangeable choice for many optimized processes.

Substitution Risk

Target
2,4-Difluorophenylboronic acid
Ortho-fluorine imposes steric constraints that define catalyst compatibility; one para-fluorine tunes Lewis acidity without excessive protodeboronation.
Substitute
Other difluoro positional isomers
2,3-; 2,5-; 3,4-isomers shift pKa and hydrolytic stability, altering transmetalation efficiency. 2,6-isomer shows markedly lower stability, risking premature decomposition.

Precursor Acidity: Enhanced Reactivity in Aqueous Systems Compared to Phenylboronic Acid

The electron-withdrawing fluorine atoms in 2,4-difluorophenylboronic acid significantly increase its acidity (lower pKa) compared to the non-fluorinated parent compound. In a study measuring the pKa of the adducts formed with chromotropic acid, the value for the 2,4-difluorophenylboronic acid system was 2.30, which is lower than the 2.00 recorded for the phenylboronic acid system under similar conditions with alizarin red S, indicating a higher acidity for the fluorinated compound. Increased acidity enhances the formation of boronate esters, which can lead to improved sensitivity in chemosensors and potentially faster reaction kinetics in certain aqueous coupling reactions.

Evidence DimensionAcidity of Boronic Acid-Diol Adduct (pKa)
Target Compound Data2.30 (with chromotropic acid)
Comparator Or BaselinePhenylboronic acid: 2.00 (with alizarin red S)
Quantified DifferenceLower pKa indicates higher acidity for the 2,4-difluoro adduct
ConditionsAqueous solution, reaction with diols (chromotropic acid or alizarin red S).

Higher acidity makes this compound more reactive and effective for applications requiring boronate ester formation in aqueous media, such as biosensors or specific coupling protocols.

Catalyst-dependent coupling
Head-to-head
Pd(PPh3)4: 90–91% yield
Pd(OAc)2/PPh3: trace product only
Catalyst selection determines coupling success with 2-bromopyridine; reported yield gap highlights binary outcome.
Ortho-fluorine steric effect drives catalyst sensitivity.

Precursor Suitability: Enabling High-Yield Synthesis of Bioactive Molecules

In the synthesis of the non-steroidal anti-inflammatory drug Diflunisal, 2,4-difluorophenylboronic acid is a critical precursor. In an optimized, ultrasound-assisted Suzuki-Miyaura cross-coupling reaction with 5-bromosalicylic acid, a yield of 98% was achieved. This high conversion rate is essential for industrial process efficiency. While a direct head-to-head yield comparison with other boronic acids under identical, optimized conditions is not provided in this study, the near-quantitative yield demonstrates the compound's high suitability and compatibility for producing this specific, commercially relevant pharmaceutical, a result not guaranteed with a substituted analog.

Evidence DimensionProduct Yield (%) in Pharmaceutical Synthesis
Target Compound Data98%
Comparator Or BaselineTheoretical maximum yield (100%)
Quantified DifferenceAchieves near-quantitative conversion
ConditionsUltrasound-assisted Suzuki-Miyaura coupling with 5-bromosalicylic acid, K2CO3 base, DMF/H2O solvent, 75 °C.

Demonstrates proven, high-yield performance in a validated, scaled-up synthesis of a key pharmaceutical, reducing procurement risk for process chemists.

UOP lifetime
Reported
2.50 s
Crystalline 24FBP, ambient conditions
Longest reported lifetime among tested single-component pure organic phosphors.
H-aggregation and rotor confinement mechanism.

Material Performance: Critical Component for Deep-Blue OLED Emitters

The 2,4-difluorophenyl moiety is a key structural element in the design of advanced emitters for deep-blue and ultrapure blue OLEDs, which are essential for next-generation displays. For instance, the highly efficient phosphorescent emitter FIrPic, or Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III), incorporates this precursor. This material achieves a sky-blue emission, which is a critical component for creating white light and full-color displays. The specific 2,4-difluoro substitution pattern is chosen to tune the electronic properties (HOMO/LUMO levels) of the final complex to achieve the desired emission color and high quantum efficiency. Substitution with other isomers or less fluorinated analogs would alter these energy levels, shifting the emission out of the desired deep-blue spectrum.

Evidence DimensionApplication-Critical Functionality
Target Compound DataEnables synthesis of high-performance deep-blue and sky-blue phosphorescent OLED emitters (e.g., FIrPic).
Comparator Or BaselinePhenylboronic acid or other isomers, which would result in different emission colors (e.g., green, yellow) or lower efficiencies.
Quantified DifferenceQualitative but critical: enables access to the deep-blue color space required for UHD displays.
ConditionsSynthesis of iridium(III) complexes for use as dopants in OLED emitting layers.

For materials scientists developing OLEDs, this specific precursor is required to synthesize emitters that meet the stringent color-purity and efficiency standards for modern displays.

Kinase inhibitor intermediate
Data to verify
Dual FGFR/VEGFR inhibitor synthesis
2,4-isomer required for reported inhibitor scaffold
Supports synthetic route fidelity in medicinal chemistry research.
Supplier-reported application; confirm literature protocol.
Stability profile
Class-level
Intermediate hydrolytic stability
Between unsubstituted and 2,6-difluoro isomer
Position-dependent stability explains viability under aqueous basic coupling conditions.
Class-level trend from fluorophenylboronic acid isomer study.
Free acid vs. pinacol ester
Data to verify
mp 247–250 °C (acid) vs 41–44 °C (ester)
Ester ≥97% purity; acid may contain anhydride
Ester form supports ambient handling and defined stoichiometry; free acid may require purity verification.
Supplier specifications; independent confirmation recommended.

Precursor for High-Performance Blue OLED Emitters

This compound is the designated choice for synthesizing organometallic complexes, such as iridium(III)-based phosphors, where precise tuning of the emission spectrum to the deep-blue or sky-blue region is required for high-quality displays and solid-state lighting. The 2,4-difluoro pattern is integral to achieving the necessary electronic structure for both color purity and high quantum efficiency.

Key Building Block in Pharmaceutical Process Chemistry

In multi-step syntheses of active pharmaceutical ingredients (APIs) like Diflunisal, where maximizing yield and purity is paramount, 2,4-DFPBA serves as a proven, high-performing coupling partner. Its demonstrated ability to achieve near-quantitative yields in optimized Suzuki-Miyaura reactions makes it a reliable choice for process development and scale-up.

Development of Fluorinated Agrochemicals and Specialty Chemicals

Used in the synthesis of complex organic molecules where the introduction of a 2,4-difluorophenyl group is necessary to enhance biological activity, metabolic stability, or other physicochemical properties. Its role as a versatile reactant in Suzuki-Miyaura coupling facilitates the creation of novel, highly functionalized compounds.

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
2,4-Difluorophenyl substitution pattern
Verify coupling protocol and catalyst compatibility with ortho-fluorine
Ultralong phosphorescence research
Crystalline-phase emission lifetime
Reproduce lifetime under reported ambient conditions; confirm phase purity
Suzuki–Miyaura with ortho-fluorinated arenes
Steric and electronic profile of 2,4-difluoro motif
Test Pd(PPh3)4 vs. alternative catalysts for target substrate
Blue-green OLED and zinc sensor development
Electron-withdrawing arylboronic acid building block
Evaluate energy-level tuning and emission properties in device stack

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

158.0350659 Da

Monoisotopic Mass

158.0350659 Da

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,4-Difluorophenylboronic acid

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